molecular formula C7H12F3NO2 B172985 2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid CAS No. 136030-50-7

2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid

Cat. No. B172985
CAS RN: 136030-50-7
M. Wt: 199.17 g/mol
InChI Key: LYDLDBAPMHIAHL-UHFFFAOYSA-N
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Description

“2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid” is a compound with the molecular formula C7H12F3NO2 . It is structurally related to branched-chain amino acids .

Scientific Research Applications

Anticancer Drug Synthesis

The structural modification and synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base derivatives, including similar compounds to 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, have been explored for their anticancer properties. These complexes demonstrated significant cytotoxic activity against a variety of human tumor cell lines, suggesting their potential application in developing novel anticancer drugs (Basu Baul et al., 2009).

Electrochemical Properties and Energy Storage

Derivatives of isoleucine, closely related to this compound, have been investigated for their influence on the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research highlights the potential of such derivatives in enhancing the electrochemical performance of materials for supercapacitors, pointing towards their utility in energy storage applications (Kowsari et al., 2018).

Biofuels Production

Research on microbial fermentation processes has explored the production of pentanol isomers from amino acid substrates, including compounds structurally akin to this compound. Through metabolic engineering, these studies aim to enhance the yield and titer of biofuels, demonstrating the potential of such amino acids in renewable energy technologies (Cann & Liao, 2009).

Protein Engineering

The incorporation of fluorinated amino acids into proteins, specifically targeting molecules like this compound, has been explored to investigate the effects of such substitutions on protein structure and function. This research is crucial for the development of novel proteins with enhanced stability or altered biological activity, which could have applications in therapeutic and industrial enzymes (Wang, Tang, & Tirrell, 2003).

Asymmetric Synthesis and Drug Design

Efficient enantioselective synthesis methods for producing fluorinated amino acids, similar to this compound, have been developed for application in drug design. These compounds serve as bioisosteres for traditional amino acid moieties, offering potential for creating drugs with improved pharmacokinetic properties (Jiang, Qin, & Qing, 2003).

properties

IUPAC Name

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDLDBAPMHIAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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